N-(2,3-dichlorophenyl)nonanamide

Description

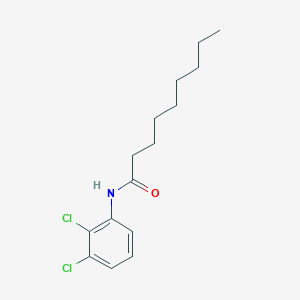

N-(2,3-Dichlorophenyl)nonanamide is an amide derivative featuring a nonanoyl chain (nine-carbon alkyl group) linked to a 2,3-dichlorophenyl moiety via an amide bond. For instance, compounds like N-(2,3-dichlorophenyl)propanamide (a shorter-chain analog) are documented, with CAS RN 26320-47-8, and are used in pharmacological studies . The dichlorophenyl group is known to enhance lipophilicity and influence receptor binding, as seen in dopamine D3 receptor ligands and P2X7 antagonists . The nonanamide chain may contribute to membrane permeability and metabolic stability, similar to synthetic vanilloids like N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide (nonivamide), which mimics capsaicin’s activity .

Properties

Molecular Formula |

C15H21Cl2NO |

|---|---|

Molecular Weight |

302.2 g/mol |

IUPAC Name |

N-(2,3-dichlorophenyl)nonanamide |

InChI |

InChI=1S/C15H21Cl2NO/c1-2-3-4-5-6-7-11-14(19)18-13-10-8-9-12(16)15(13)17/h8-10H,2-7,11H2,1H3,(H,18,19) |

InChI Key |

VVBKHSLGUFERNQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)NC1=C(C(=CC=C1)Cl)Cl |

Canonical SMILES |

CCCCCCCCC(=O)NC1=C(C(=CC=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2,3-Dichlorophenyl)propanamide (CAS 26320-47-8)

- Structure : Propionamide chain (3 carbons) attached to 2,3-dichlorophenyl.

- Properties: Higher solubility in polar solvents compared to nonanamide due to shorter alkyl chain.

- Applications : Used as a precursor in pharmacological agents targeting neurotransmitter receptors .

- Synthesis : Commercial availability indicates established synthetic routes, though yields and purity vary (e.g., 98% purity in discontinued products) .

5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7f)

- Structure : Pentanamide chain with a piperazine-linked 2,3-dichlorophenyl group and thiophenyl substituent.

- Synthesis: 65% yield via substitution of 1-(2,3-dichlorophenyl)piperazine, purified by normal-phase chromatography .

- Biological Relevance : Demonstrates selectivity for dopamine D3 receptors, suggesting the dichlorophenyl group enhances receptor affinity .

5-(4-(2,3-Dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7v)

- Structure : Diazepane ring replaces piperazine in 7f.

- Synthesis : Lower yield (38%) due to steric hindrance from the seven-membered diazepane ring .

- Activity : Reduced receptor selectivity compared to 7f, highlighting the impact of heterocyclic ring size on pharmacological profiles .

Nonanamide Derivatives with Varied Aromatic Groups

Nonivamide (N-[(4-Hydroxy-3-methoxybenzyl)nonanamide)

- Structure: Nonanamide chain attached to a vanillyl (4-hydroxy-3-methoxyphenyl) group.

- Activity: Acts as a TRPV1 agonist, mimicking capsaicin’s desensitization of nociceptive fibers but with reduced irritation .

- Comparison: Unlike N-(2,3-dichlorophenyl)nonanamide, the vanillyl group introduces hydrogen-bonding capacity, altering target specificity (TRPV1 vs.

N-(4-(Pyridin-2-yl)phenyl)-5-(4-(2-cyanophenyl)piperazin-1-yl)pentanamide (7j)

- Structure: Cyanophenyl substituent instead of dichlorophenyl.

- Synthesis: 41% yield; electron-withdrawing cyano group may reduce nucleophilic substitution efficiency .

- Pharmacology : Likely modulates serotonin or dopamine receptors, demonstrating how electronic effects of substituents dictate receptor engagement .

Impact of Alkyl Chain Length

- Shorter Chains (Propanamide) : Higher solubility but faster metabolic clearance. Example: N-(2,3-dichlorophenyl)propanamide’s commercial availability suggests utility in early-stage drug discovery .

- Longer Chains (Nonanamide): Enhanced lipophilicity and prolonged half-life, as seen in nonivamide’s sustained TRPV1 activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.